1,3-benzodioxole-5-carbaldehyde O-(2-thienylcarbonyl)oxime
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Description
Scientific Research Applications
- 1,3-benzodioxole-5-carbaldehyde O-(2-thienylcarbonyl)oxime serves as a versatile building block in organic synthesis. Researchers have explored its use in constructing complex molecules, including pharmaceutical intermediates .
- Scientists have investigated the photophysical properties of this compound. Its fluorescence behavior makes it suitable for use as a fluorescent probe in biological studies .
- It has been studied as a potential component in organic semiconductors, light-emitting diodes (OLEDs), and field-effect transistors (OFETs). Its electron-rich and electron-withdrawing groups enhance charge transport properties .
- In vitro studies have shown promising results against bacterial strains and fungal pathogens. Its mechanism of action involves disrupting cell membranes or inhibiting essential enzymes .
Organic Synthesis and Medicinal Chemistry
Photophysical Properties and Fluorescent Probes
Materials Science and Organic Electronics
Antimicrobial and Antifungal Activity
properties
IUPAC Name |
[(E)-1,3-benzodioxol-5-ylmethylideneamino] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4S/c15-13(12-2-1-5-19-12)18-14-7-9-3-4-10-11(6-9)17-8-16-10/h1-7H,8H2/b14-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOWJEDPSYKJLQ-VGOFMYFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NOC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/OC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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